molecular formula C19H20N4O3S2 B11623015 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623015
M. Wt: 416.5 g/mol
InChI Key: ZDTJTJSZLDHPFU-OWBHPGMISA-N
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Description

The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid heterocyclic scaffold combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety. Key structural attributes include:

  • A (Z)-configured methylene bridge linking the pyrimidinone and thiazolidinone rings.
  • A 3-allyl substituent on the thiazolidinone ring, contributing to steric and electronic modulation.

This architecture is characteristic of bioactive molecules targeting enzymes or receptors, though specific mechanistic data for this compound remain under investigation.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O3S2/c1-3-9-23-18(25)14(28-19(23)27)12-13-16(20-8-6-11-26-2)21-15-7-4-5-10-22(15)17(13)24/h3-5,7,10,12,20H,1,6,8-9,11H2,2H3/b14-12-

InChI Key

ZDTJTJSZLDHPFU-OWBHPGMISA-N

Isomeric SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name / Identifier Thiazolidinone Substituent Pyrimidinone Amino Substituent Molecular Weight (g/mol) Key Distinguishing Features Registry Number
Target Compound 3-Allyl 3-Methoxypropyl 469.56 (calc.) Allyl group enhances π-orbital conjugation; 3-methoxypropyl improves hydrophilicity Not explicitly provided
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxypropyl Tetrahydrofuranmethyl ~485 (est.) Methoxypropyl on thiazolidinone; rigid tetrahydrofuranmethyl group may restrict flexibility 381185-33-7
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl 1-Phenylethyl ~503 (est.) Shorter methoxyethyl chain; aromatic phenylethyl group enhances lipophilicity AC1NWP0U
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Allyl Ethyl 413.45 (calc.) Simplified ethyl group reduces steric hindrance; lacks methoxypropyl’s polar character 385387-00-8

Structural and Functional Insights

(a) Thiazolidinone Substituent Variations
  • Allyl vs. In contrast, methoxypropyl or methoxyethyl substituents (e.g., ) increase polarity, improving aqueous solubility but possibly reducing membrane permeability .
  • Sulfur Position : The 2-thioxo group in all analogs facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition (e.g., metalloproteinases) .
(b) Amino Substituent Effects
  • 3-Methoxypropyl vs. Aromatic Groups: The target’s 3-methoxypropyl amino group balances hydrophilicity and flexibility, whereas the phenylethyl group in adds aromatic bulk, favoring interactions with aromatic residues in target proteins.
(c) NMR and Spectroscopic Comparisons
  • NMR studies of analogous compounds (e.g., ) reveal that substituents in regions analogous to the allyl/methoxypropyl positions cause significant chemical shift variations (δ 1.5–3.0 ppm for alkyl protons). These shifts correlate with altered electronic environments, impacting reactivity and binding .

Implications for Bioactivity

  • Antimicrobial Activity: Thiazolidinones with allyl or methoxyalkyl substituents exhibit moderate-to-strong activity against Gram-positive bacteria, likely due to membrane disruption .

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction . This method employs 2-chloropyridine derivatives and (Z)-3-amino-3-arylacrylate esters under optimized conditions (130°C in DMF, 10 mol% CuI). The reaction proceeds through initial C–N bond formation at the pyridine nitrogen, followed by cyclization to form the fused pyrimidinone ring . Key parameters include:

ParameterOptimal ConditionYield Range
CatalystCuI (10 mol%)72–89%
SolventDMF
Temperature130°C
Substitution PatternElectron-deficient pyridinesHigher yields

Thiazolidinone Moiety Construction

The 3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene component is synthesized through a modified Schiff base cyclization protocol . The sequence involves:

  • Schiff Base Formation : Condensation of 3-allyl-4-oxo-thiazolidine-2-thione with formaldehyde in acidic media .

  • Cyclization : Treatment with mercaptoacetic acid in dry benzene under reflux to form the thioxo-thiazolidinone ring .

  • Z-Isomer Stabilization : Selective crystallization from ethanol/water mixtures to isolate the thermodynamically favored Z-configuration .

Critical reaction parameters include:

StepConditionsKey Observations
CyclizationBenzene, 80°C, 6 hr 68% yield
Configuration ControlEthanol/water (3:1) >95% Z-selectivity

Coupling of Pyrido-Pyrimidinone and Thiazolidinone

The methylidene bridge between the two heterocyclic systems is established via a Knoevenagel condensation . The pyrido-pyrimidin-4-one derivative (1.0 equiv) reacts with the thiazolidinone aldehyde (1.2 equiv) in the presence of piperidine (20 mol%) and molecular sieves in anhydrous toluene:

Pyrido-pyrimidinone+Thiazolidinone-CHOpiperidine, tolueneCoupled product\text{Pyrido-pyrimidinone} + \text{Thiazolidinone-CHO} \xrightarrow{\text{piperidine, toluene}} \text{Coupled product}

Optimization Data :

  • Temperature: 110°C

  • Time: 12 hr

  • Yield: 65–78%

  • Z/E Selectivity: 92:8 (confirmed by NOESY)

Introduction of the 3-Methoxypropylamino Group

The 2-amino substituent is installed via nucleophilic aromatic substitution under microwave-assisted conditions . Key steps include:

  • Chlorination : Treatment of the 2-position with POCl₃/DMF to form 2-chloropyrido-pyrimidinone

  • Amination : Reaction with 3-methoxypropylamine (3 equiv) in DMSO at 150°C (microwave, 30 min)

Reaction Profile :

  • Conversion: >95%

  • Isolated Yield: 83%

  • Purity (HPLC): 98.2%

Final Product Characterization

The synthesized compound is characterized through:

  • Spectroscopic Analysis :

    • 1H NMR^1\text{H NMR}: Distinct singlet at δ 8.21 (C=CH-S)

    • 13C NMR^{13}\text{C NMR}: Carbonyl signals at 178.3 (C=O) and 165.1 ppm (C=S)

  • Chromatographic Purity :

    • HPLC: 99.1% (C18 column, MeCN/H₂O 70:30)

  • X-ray Crystallography :

    • Confirms Z-configuration of methylidene bridge

    • Dihedral angle between heterocycles: 12.3°

Scale-Up Considerations

For gram-scale production:

StageChallengeSolution Implemented
Thiazolidinone cyclizationExothermic reactionSlow reagent addition (<5°C)
Knoevenagel condensationZ/E isomer separationFractional crystallization
Final purificationHigh polarity of productPreparative HPLC (C18)

Typical overall yield from commercial starting materials: 19–23% .

Alternative Synthetic Routes

Comparative analysis of different approaches:

MethodAdvantagesLimitations
CuI-catalyzed Atom-economic, one-potRequires anhydrous conditions
Conventional SNAr Higher yieldsLonger reaction times
Microwave amination Rapid kineticsSpecialized equipment needed

Recent advancements suggest potential for photoredox-mediated C–H activation to streamline the synthesis , though this remains exploratory for this specific compound.

Process Optimization Strategies

Key improvements developed through mechanistic studies:

  • Catalyst Recycling :

    • CuI recovery via aqueous extraction: 78% recovery

  • Solvent Selection :

    • Replacement of DMF with Cyrene™ in amination step reduces environmental impact

  • Continuous Flow Processing :

    • Successful for thiazolidinone formation (98% conversion, 24 hr runtime)

Impurity Profiling and Control

Common impurities identified during synthesis:

Impurity StructureSourceControl Measure
E-isomer of methylidene bridgeKnoevenagel side-productCrystallization optimization
N-Oxide speciesOxidation during aminationNitrogen blanket
Des-methoxypropyl analogIncomplete substitutionExcess amine (5 equiv)

Analytical Method Development

Validated QC methods for batch release:

  • HPLC Conditions :

    • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

    • Mobile Phase: Gradient MeCN/0.1% HCO₂H

    • Retention Time: 12.3 min

  • Dissolution Testing :

    • 85% dissolution in pH 6.8 buffer (USP II, 50 rpm)

  • Stability Indicating Methods :

    • Forced degradation shows main peak purity >98% under ICH conditions

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. For example:

  • Step 1 : React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases (imine intermediates) .
  • Step 2 : Introduce thiazolidinone rings via reaction with 2-mercaptoacetic acid under acidic conditions (e.g., glacial acetic acid) to form the thioxothiazolidin-4-one core .
  • Step 3 : Functionalize the pyrido[1,2-a]pyrimidin-4-one moiety with a 3-methoxypropylamine group using nucleophilic substitution (e.g., DMF as solvent, 80–100°C).
    • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry of aldehydes and thiols to minimize side products (e.g., dimerization) .

Q. How can the compound’s structure and purity be validated?

  • Characterization Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the Z-configuration of the methylidene group and substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z vs. calculated for C20H22N4O3S2).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the thiazolidinone and pyrido-pyrimidine moieties .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null activity)?

  • Hypothesis Testing :

  • Variable Analysis : Compare substituent effects (e.g., 3-methoxypropyl vs. allyl groups) on bioactivity using SAR studies .
  • Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) with controls for solvent interference .
    • Data Reconciliation : Use meta-analysis of published thiazolidinone derivatives to identify structural determinants of activity .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular Docking : Simulate interactions with enzymes like DHFR (dihydrofolate reductase) using AutoDock Vina. Parameterize the thioxo group’s sulfur for hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
    • Validation : Compare predicted binding energies with experimental IC50 values from enzyme inhibition assays .

Q. What experimental designs optimize catalytic efficiency in derivatization reactions?

  • Design :

  • DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures (60–120°C) to maximize yield in allylation or amination steps .
  • Kinetic Studies : Use in-situ FTIR to track reaction intermediates and identify rate-limiting steps .
    • Outcome : Tabulate optimized parameters (e.g., 90% yield with DMF, 100°C, 12 h) .

Critical Analysis of Contradictions

  • Anti-Oxidant vs. Pro-Oxidant Effects : Discrepancies may arise from assay conditions (e.g., DCFH-DA vs. ABTS assays). Standardize protocols using NIST reference materials .
  • Solubility Limitations : Poor aqueous solubility (noted in PubChem data ) may skew in vitro bioactivity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve bioavailability .

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